8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride

Catalog No.
S547947
CAS No.
1032350-13-2
M.F
C25H22ClN5O
M. Wt
443.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4...

CAS Number

1032350-13-2

Product Name

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride

IUPAC Name

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride

Molecular Formula

C25H22ClN5O

Molecular Weight

443.9 g/mol

InChI

InChI=1S/C25H21N5O.ClH/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31;/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31);1H

InChI Key

LFYOZCBFOSSLNJ-UHFFFAOYSA-N

SMILES

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N.Cl.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

MK2206; MK-2206; MK 2206; MK2206 dihydrochloride; MK2206 HCl.

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N.Cl

Description

The exact mass of the compound MK-2206 dihydrochloride is 481.14362 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mode of Action

MK-2206 dihydrochloride is classified as an allosteric AKT inhibitor. This means it binds to a site on the AKT protein that is different from the site where ATP (the cell's energy source) normally binds. This binding disrupts the normal function of AKT and prevents it from signaling for cell growth and survival [].

Studies have shown that MK-2206 dihydrochloride is particularly effective against cancer cells with mutations in the PIK3CA gene or loss of the PTEN gene. These genes are involved in the AKT signaling pathway, and mutations in these genes can lead to uncontrolled cell growth [].

Autophagy Induction

In addition to inhibiting AKT, MK-2206 dihydrochloride has also been shown to induce autophagy. Autophagy is a cellular process that breaks down and recycles damaged or unwanted components of the cell. In cancer cells, autophagy can be a cell survival mechanism. However, under certain conditions, autophagy can also lead to cell death [].

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one; dihydrochloride, commonly referred to as MK-2206, is a potent and selective allosteric inhibitor of the protein kinase AKT. The compound exhibits a molecular formula of C25H21N5O·2HCl and a molecular weight of approximately 480.39 g/mol. MK-2206 is known for its role in cancer therapy due to its ability to inhibit the phosphorylation of AKT at key threonine and serine residues, thereby disrupting downstream signaling pathways involved in cell survival and proliferation .

MK-2206 acts as an allosteric inhibitor of Akt. Unlike traditional inhibitors that bind to the active site of an enzyme, allosteric inhibitors bind to a different site, causing a conformational change that prevents the enzyme from functioning properly [, ]. In this case, MK-2206 binds to the pleckstrin homology domain of Akt, hindering its activation and downstream signaling pathways crucial for cancer cell survival [, ].

MK-2206 primarily functions by binding to the pleckstrin homology domain of AKT, which is essential for its activation. By inhibiting this interaction, MK-2206 prevents the phosphorylation of AKT at Thr308 and Ser473, critical sites for its activation. This inhibition leads to the suppression of various downstream signaling pathways that promote cell growth and survival, making it a valuable agent in cancer treatment strategies .

The biological activity of MK-2206 has been extensively studied, particularly in the context of various cancers. It has demonstrated significant efficacy in inducing apoptosis in cancer cells and enhancing the effects of other chemotherapeutic agents. For instance, studies have shown that MK-2206 can sensitize cancer cells to standard treatments such as gefitinib and etoposide by modulating autophagy and apoptosis pathways . The compound has been shown to have IC50 values ranging from 5 nM to 65 nM across different AKT isoforms (AKT1, AKT2, and AKT3), highlighting its selectivity .

The synthesis of MK-2206 involves multiple steps that typically include the formation of the triazole ring and subsequent modifications to introduce the phenyl and aminocyclobutyl groups. While specific synthetic routes are proprietary or not widely published, general methods involve:

  • Formation of the Triazole Ring: Utilizing appropriate azole precursors and coupling agents.
  • Introduction of Substituents: Employing nucleophilic substitutions or coupling reactions to attach the aminocyclobutyl and phenyl groups.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.

MK-2206 is primarily utilized in cancer research as an allosteric inhibitor of AKT signaling pathways. Its applications include:

  • Cancer Therapy: Used in combination with other chemotherapeutics to enhance antitumor efficacy.
  • Research Tool: Employed in studies investigating AKT-related signaling pathways and their roles in various diseases.
  • Potential Use in Other Diseases: Exploring its effects on metabolic disorders and other conditions influenced by AKT signaling.

Interaction studies have revealed that MK-2206 can enhance the efficacy of several chemotherapeutic agents by blocking resistance mechanisms associated with AKT activation. For example:

  • Combination with Erlotinib: In lung cancer models, MK-2206 was shown to synergistically inhibit cell proliferation when used alongside Erlotinib by suppressing both Ras/Erk and PI3K pathways .
  • Enhancement of Apoptosis: In T-cell acute lymphoblastic leukemia studies, MK-2206 exhibited cytotoxic activity that was significantly enhanced when combined with other agents .

Several compounds exhibit structural similarities or functional roles akin to MK-2206. Notable examples include:

Compound NameStructureMechanism
GSK690693Similar structure with a different substituent patternAllosteric AKT inhibitor
PerifosineAlkylphospholipid with distinct mechanismInhibitor of AKT signaling
AZD5363Structurally related but ATP-competitiveDual AKT inhibitor

Uniqueness of MK-2206

MK-2206 is unique due to its allosteric mechanism of action compared to other inhibitors that compete directly with ATP binding sites. This allows it to selectively inhibit AKT signaling without affecting other kinases significantly, making it a promising candidate for targeted cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

443.1512880 g/mol

Monoisotopic Mass

443.1512880 g/mol

Heavy Atom Count

32

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4HA45S22ZZ

Wikipedia

MK-2206

Dates

Modify: 2023-08-15
1: Meng J, Majidi M, Fang B, Ji L, Bekele BN, Minna JD, Roth JA. The tumor suppressor gene TUSC2 (FUS1) sensitizes NSCLC to the AKT inhibitor MK2206 in LKB1-dependent manner. PLoS One. 2013 Oct 17;8(10):e77067. doi: 10.1371/journal.pone.0077067. eCollection 2013. PubMed PMID: 24146957; PubMed Central PMCID: PMC3798310.
2: Ding W, Shanafelt TD, Lesnick CE, Erlichman C, Leis JF, Secreto C, Sassoon TR, Call TG, Bowen DA, Conte M, Kumar S, Kay NE. Akt inhibitor MK2206 selectively targets CLL B-cell receptor induced cytokines, mobilizes lymphocytes and synergizes with bendamustine to induce CLL apoptosis. Br J Haematol. 2013 Sep 20. doi: 10.1111/bjh.12564. [Epub ahead of print] PubMed PMID: 24111951.
3: Liu R, Liu D, Xing M. The Akt inhibitor MK2206 synergizes, but perifosine antagonizes, the BRAF(V600E) inhibitor PLX4032 and the MEK1/2 inhibitor AZD6244 in the inhibition of thyroid cancer cells. J Clin Endocrinol Metab. 2012 Feb;97(2):E173-82. doi: 10.1210/jc.2011-1054. Epub 2011 Nov 16. PubMed PMID: 22090271; PubMed Central PMCID: PMC3275354.
4: Liu R, Liu D, Trink E, Bojdani E, Ning G, Xing M. The Akt-specific inhibitor MK2206 selectively inhibits thyroid cancer cells harboring mutations that can activate the PI3K/Akt pathway. J Clin Endocrinol Metab. 2011 Apr;96(4):E577-85. doi: 10.1210/jc.2010-2644. Epub 2011 Feb 2. PubMed PMID: 21289267; PubMed Central PMCID: PMC3070256.

Explore Compound Types